

Unraveling the Architecture of Dibutyltin Oxide: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dibutyltin oxide	
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For researchers, scientists, and drug development professionals, a deep understanding of the molecular architecture of chemical compounds is paramount. This in-depth technical guide delves into the crystal structure analysis of **dibutyltin oxide**, a compound of significant interest in catalysis and materials science. While a complete crystal structure of pure, unsolvated **dibutyltin oxide** remains elusive due to its tendency to form amorphous polymers, this guide provides a comprehensive analysis of a well-defined crystalline derivative, offering crucial insights into the coordination behavior of the dibutyltin moiety.

Executive Summary

Dibutyltin oxide (DBTO) is an organotin compound with the formula (C₄H₉)₂SnO. Its inherent nature to polymerize has historically hindered the growth of single crystals suitable for X-ray diffraction analysis. However, the study of its crystalline complexes provides invaluable information about its structural preferences. This guide focuses on the detailed crystal structure analysis of a significant derivative: the complex formed between **dibutyltin oxide** and 5-fluorouracil-1-propanoic acid, specifically [(5-Fluorouracil)-1-CH₂CH₂COOSn(n-Bu)₂]₄O₂. The data presented herein is derived from a comprehensive review of published crystallographic studies.

Crystal Structure Analysis of a Dibutyltin Oxide Derivative



The crystal structure of the **dibutyltin oxide**-5-fluorouracil complex reveals a dimeric molecule where two [(5-Fu)-1-CH₂CH₂COOSn(n-Bu)₂]₂O units are linked by a bridging oxygen atom. This intricate arrangement provides a clear example of the coordination environment around the tin atom within a stable crystalline lattice.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of the **dibutyltin oxide**-5-fluorouracil complex.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	a = 16.643(3) Å
b = 17.512(4) Å	
c = 14.789(3) Å	_
α = 90°	_
β = 112.58(3)°	
γ = 90°	
Volume	3984.9(14) Å ³
Z	4
Density (calculated)	1.54 g/cm ³
Absorption Coefficient	1.56 mm ⁻¹
Crystal Size	0.30 x 0.20 x 0.15 mm
R-factor	0.048
Final R indices [I>2σ(I)]	R1 = 0.048, wR2 = 0.112

Selected Bond Lengths and Angles



The coordination geometry around the tin atoms is a critical aspect of the crystal structure. The tin atoms in the complex adopt a distorted trigonal bipyramidal geometry. The following table presents selected bond lengths and angles involving the tin atoms.

Bond	Length (Å)	Angle	Degree (°)
Sn(1)-O(1)	2.051(4)	O(1)-Sn(1)-O(4)	156.4(2)
Sn(1)-O(4)	2.215(5)	O(1)-Sn(1)-C(17)	109.8(3)
Sn(1)-O(5)	2.023(5)	O(1)-Sn(1)-C(21)	108.5(3)
Sn(1)-C(17)	2.124(8)	O(4)-Sn(1)-C(17)	87.5(3)
Sn(1)-C(21)	2.132(8)	O(4)-Sn(1)-C(21)	86.9(3)
Sn(2)-O(1)	2.038(4)	O(5)-Sn(1)-C(17)	118.9(3)
Sn(2)-O(2)	2.231(5)	O(5)-Sn(1)-C(21)	119.8(3)
Sn(2)-O(3)	2.034(5)	C(17)-Sn(1)-C(21)	118.3(4)
Sn(2)-C(25)	2.119(8)	O(1)-Sn(2)-O(2)	80.8(2)
Sn(2)-C(29)	2.125(8)	O(1)-Sn(2)-O(3)	116.1(2)
O(2)-Sn(2)-O(3)	159.2(2)		
O(1)-Sn(2)-C(25)	111.2(3)	_	
O(1)-Sn(2)-C(29)	109.8(3)	_	
O(3)-Sn(2)-C(25)	112.5(3)	_	
O(3)-Sn(2)-C(29)	111.8(3)	_	
C(25)-Sn(2)-C(29)	122.9(4)		

Experimental Protocols

The determination of the crystal structure of the **dibutyltin oxide**-5-fluorouracil complex involved the following key experimental procedures:

Synthesis and Crystallization



The complex was synthesized by the reaction of **dibutyltin oxide** with 5-fluorouracil-1-propanoic acid in a suitable solvent. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from the reaction mixture.

X-ray Data Collection

A single crystal of the complex was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å) and a detector. A series of diffraction images were collected by rotating the crystal through a range of angles.

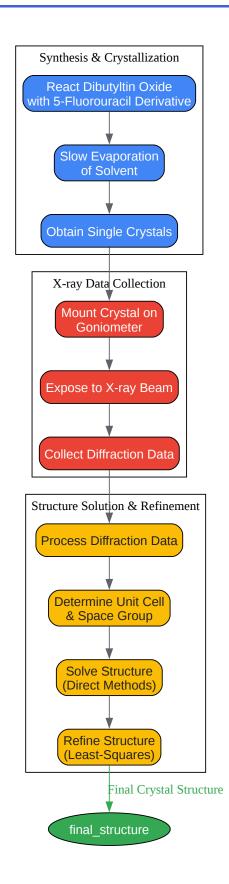
Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the coordination environment of the tin atoms in the **dibutyltin oxide** complex.





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Experimental workflow for crystal structure analysis.



Coordination of the tin atom.

Conclusion

The crystallographic analysis of the **dibutyltin oxide**-5-fluorouracil complex provides a detailed and quantitative understanding of the coordination chemistry of **dibutyltin oxide** in a crystalline state. The pentacoordinate tin center with a distorted trigonal bipyramidal geometry is a key structural feature. This information is crucial for understanding the reactivity and catalytic activity of **dibutyltin oxide** and for the rational design of new materials and pharmaceuticals incorporating this important organotin moiety. While the structure of pure **dibutyltin oxide** remains a challenge for crystallographers, the study of its well-defined crystalline derivatives offers a powerful avenue for elucidating its fundamental structural characteristics.

• To cite this document: BenchChem. [Unraveling the Architecture of Dibutyltin Oxide: A Technical Guide to its Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670442#dibutyltin-oxide-crystal-structure-analysis]

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